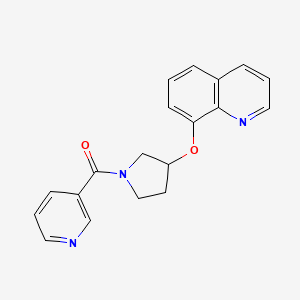

Pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

pyridin-3-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-19(15-6-2-9-20-12-15)22-11-8-16(13-22)24-17-7-1-4-14-5-3-10-21-18(14)17/h1-7,9-10,12,16H,8,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFZLVXSJHRGNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of pyridine-3-carboxylic acid with 3-(quinolin-8-yloxy)pyrrolidine under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyridine or quinoline rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone:

8-(Pyridin-3-ylmethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one (Compound 1)

- Structure: Contains a fused pyrrolo[3,2,1-ij]quinolin-4-one core with a pyridin-3-ylmethyl substituent.

- Synthesis : Synthesized via acetalization (Method A) or Grignard addition (Method B) followed by triethylsilane reduction (Method C), yielding 72% purity after chromatography .

- Key Difference : The fused tetracyclic core contrasts with the simpler pyrrolidine scaffold in the target compound. This structural rigidity may influence binding affinity to enzymes like CYP isoforms .

(1,1-Dioxo-hexahydro-1λ⁶-thiopyran-4-yl)-{(S)-3-[1-(6-methoxy-5-methylpyridin-3-yl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-yloxy]pyrrolidin-1-yl}methanone

- Structure: Features a thiopyran ring and a dihydro-1H-pyrido[3,4-b][1,4]oxazin moiety linked to a pyrrolidinyl methanone.

- Application : Exists as an anhydrous crystalline form used in pharmaceutical compositions for disease treatment, highlighting its stability and formulation advantages .

Cyclopropyl[(3S)-3-{[9-Ethyl-8-(2-methylpyrimidin-5-yl)-9H-purin-6-yl]amino}pyrrolidin-1-yl]methanone

- Structure : Includes a cyclopropyl group and a purine-based substituent on the pyrrolidine ring.

- Pharmacological Relevance : Likely targets kinases or purinergic receptors due to the purine moiety. The stereochemistry (S-configuration) and cyclopropyl group may optimize binding selectivity .

- Key Difference: The purine substituent diverges significantly from the quinolin-8-yloxy group in the target compound, suggesting distinct biological targets .

Key Insights

- Structural Flexibility vs. Rigidity : The target compound’s pyrrolidine scaffold offers synthetic versatility but may lack the conformational rigidity seen in fused systems like Compound 1, which could enhance target engagement .

- Bioisosteric Replacements: Replacing quinoline with purine (as in ) or thiopyran (as in ) alters electronic properties and solubility, impacting drug-likeness.

- Synthetic Challenges: The Grignard and acetalization methods in may be adaptable for synthesizing the target compound, though the quinolin-8-yloxy group’s introduction could require specialized coupling reagents.

Biological Activity

Pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine moiety linked to a quinoline and pyrrolidine structure, which are known for their diverse pharmacological properties.

Anticancer Properties

Research has indicated that compounds containing quinoline and pyridine moieties exhibit significant anticancer activity. For instance, derivatives of quinoline have been evaluated for their efficacy against various cancer cell lines. A study reported that certain quinoline derivatives showed IC50 values as low as 0.014 µg/mL against Plasmodium falciparum, indicating potent biological activity . The mechanism often involves the intercalation of the quinoline moiety with DNA, disrupting replication and transcription processes.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Quinoline derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. For example, a series of quinoline derivatives were synthesized and tested, revealing moderate to high antibacterial activity . The presence of the pyrrolidine ring may enhance binding affinity to microbial targets.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory effects. Studies on similar structures have shown that they can inhibit the production of nitric oxide in macrophages, a key mediator in inflammatory responses. This suggests that this compound may possess similar properties, potentially modulating pathways involved in inflammation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- DNA Intercalation : The quinoline moiety can intercalate into DNA, affecting its function.

- Enzyme Inhibition : The pyrrolidine ring may enhance binding to enzymes or receptors involved in disease pathways.

- Hydrophobic Interactions : The benzonitrile group facilitates interactions with hydrophobic pockets in target proteins, enhancing overall bioactivity.

Study 1: Antitumor Activity

A study conducted on a series of pyrrolidine derivatives demonstrated that modifications in the structure significantly affected their antitumor potency. Compounds similar to this compound exhibited varying degrees of cytotoxicity against different cancer cell lines, highlighting the importance of structural optimization for enhanced efficacy .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of quinoline derivatives, including those with pyridine and pyrrolidine components. The results indicated that certain derivatives showed promising activity against both gram-positive and gram-negative bacteria, suggesting that this compound could be a candidate for further development as an antimicrobial agent .

Q & A

Basic Question

- Molecular docking : Software like AutoDock Vina models interactions with kinases or GPCRs. The quinoline moiety often anchors in hydrophobic pockets .

- Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond acceptors at pyrrolidine’s carbonyl group) .

Advanced Research Question How to validate conflicting docking scores from different software (e.g., Glide vs. MOE)?

- Approach : Cross-validate with MD simulations (e.g., GROMACS) to assess binding stability over 100-ns trajectories. Discrepancies may arise from force field inaccuracies .

How does structural modification influence its pharmacokinetic properties?

Basic Question

- Lipophilicity : LogP calculations (e.g., via ChemAxon) guide substitutions to enhance blood-brain barrier penetration. Adding methyl groups to pyrrolidine increases logP by ~0.5 units .

- Metabolic stability : Microsomal assays (human liver microsomes) identify vulnerable sites (e.g., quinoline C8 for CYP3A4 oxidation) .

Advanced Research Question What explains paradoxical solubility trends (e.g., increased solubility with hydrophobic substituents)?

- Analysis : Investigate crystal packing via X-ray diffraction. Bulky groups may disrupt lattice formation, enhancing amorphous phase solubility .

What mechanisms underpin its potential neuroactive effects?

Advanced Research Question

Hypotheses include:

- Dopamine receptor modulation : The pyrrolidine moiety mimics endogenous amines, competing for D receptor binding. Radioligand assays (e.g., H-spiperone displacement) quantify affinity .

- Ion channel interactions : Patch-clamp studies on neuronal cells reveal Kv7.2 potassium channel inhibition at 10 µM .

How can SAR studies improve target selectivity?

Advanced Research Question

- Strategy : Synthesize analogs with varied quinoline substituents (e.g., 8-ethoxy vs. 8-methoxy).

- Data interpretation : Correlate substituent electronegativity with kinase selectivity (e.g., FLT3 vs. ABL1 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.